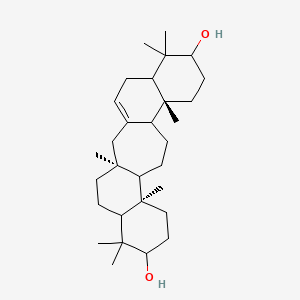

21-epi-Serratenediol

Description

BenchChem offers high-quality 21-epi-Serratenediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-epi-Serratenediol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H50O2 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(3S,11R,16R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |

InChI |

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20?,21?,22?,23?,24?,25?,28-,29+,30-/m0/s1 |

InChI Key |

FMUNNDDBCLRMSL-IMJGNQINSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@@](C1CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC(C3(C)C)O)C |

Canonical SMILES |

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Serratane-Type Triterpenoids from Lycopodium Species: From Traditional Use to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Lycopodium, commonly known as club mosses, holds a significant place in traditional medicine for treating a variety of ailments, including inflammatory conditions and memory-related disorders.[1][2][3] Beyond the well-studied Lycopodium alkaloids, these ancient plants are a prolific source of serratane-type triterpenoids, a structurally unique class of natural products.[1][3][4][5][6][7] With over 100 distinct structures identified, these compounds exhibit a remarkable breadth of biological activities, including potent anti-inflammatory, cytotoxic, and neuroprotective effects.[4] This guide provides a comprehensive overview of serratane-type triterpenoids from Lycopodium species, detailing their structural diversity, methodologies for isolation and elucidation, and their significant pharmacological potential, offering a roadmap for future research and drug development.

The Serratane Core: A Unique Phytochemical Signature of Lycopodium

Serratane-type triterpenoids are pentacyclic compounds characterized by a distinctive C30 backbone. Their unique five-ring system makes them a fascinating subject for phytochemical investigation. The structural diversity within this class arises from variations in oxygenation patterns, substitutions, and stereochemistry at different positions of the serratane skeleton. These modifications give rise to a wide array of derivatives, each with potentially unique biological properties.

Plants from the Lycopodiaceae family are the primary source of these compounds.[4] Species such as Lycopodium clavatum, Lycopodium complanatum, and Lycopodium japonicum have been extensively studied, leading to the isolation of numerous novel serratane triterpenoids.[2][8][9]

Table 1: Representative Serratane Triterpenoids from Lycopodium Species

| Compound Name | Lycopodium Species | Key Structural Features / Notes | Reference |

| Serratenediol | L. clavatum, L. megastachyum | A foundational serratane structure with hydroxyl groups. | [5][10] |

| 21-epi-Serratenediol | L. clavatum, L. megastachyum | An epimer of serratenediol, demonstrating stereochemical diversity. | [5][10] |

| Tohogenol | L. clavatum | A poly-hydroxylated serratane derivative. | [10] |

| Lycophlegmarin | L. phlegmaria | A serratane triterpene with modest cytotoxic activity. | [11] |

| Lycomplanatums A-H | L. complanatum | A series of eight new serratane triterpenoids discovered in one study. | [8] |

| Lycojaponicuminols A-F | L. japonicum | Six new serratane triterpenoids evaluated for cytotoxicity. | [9] |

Methodological Workflow: From Plant Material to Pure Compound

The successful isolation and characterization of serratane triterpenoids hinge on a systematic and robust experimental approach. This section outlines the critical methodologies employed in this field, emphasizing the rationale behind each step.

Extraction and Initial Fractionation

The primary objective of the extraction phase is to efficiently liberate the target triterpenoids from the plant matrix while minimizing the co-extraction of interfering substances.

Step-by-Step Extraction Protocol:

-

Plant Material Preparation: The whole plants or aerial parts of the Lycopodium species are air-dried and pulverized to increase the surface area for solvent penetration.

-

Solvent Extraction: The powdered plant material is typically extracted exhaustively using a solvent such as 60-95% ethanol or methanol, often under reflux conditions to enhance extraction efficiency.[12] The choice of a polar solvent ensures the extraction of a broad spectrum of secondary metabolites.

-

Solvent Partitioning (Liquid-Liquid Extraction): The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, commonly n-hexane, chloroform (or dichloromethane), ethyl acetate, and n-butanol. Serratane triterpenoids, being moderately polar, are frequently enriched in the ethyl acetate and chloroform fractions.[8][12] This step is crucial for the initial separation of compounds based on their polarity, simplifying subsequent chromatographic steps.

Bioactivity-Guided Isolation

To efficiently pinpoint compounds with therapeutic potential, bioactivity-guided fractionation is the strategy of choice.[2] This approach involves testing the biological activity of fractions at each stage of separation, allowing researchers to focus their purification efforts exclusively on the active fractions, saving considerable time and resources.

Step-by-Step Isolation Protocol:

-

Initial Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel or MCI gel.[12] A gradient elution system, for instance, a chloroform-methanol mixture of increasing polarity, is used to separate the fraction into several sub-fractions.

-

Biological Screening: Each sub-fraction is tested for the desired biological activity (e.g., anti-inflammatory, cytotoxic).

-

Iterative Purification: The most active sub-fractions are further purified using repeated column chromatography, often employing different stationary phases (e.g., Sephadex LH-20, RP-18) to exploit different separation mechanisms.

-

Final Purification by HPLC: The final step of purification is typically achieved using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Caption: Bioactivity-guided isolation workflow.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular weight of the compound, which allows for the unambiguous deduction of its molecular formula.[8][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

-

1D NMR (¹H and ¹³C): Provides information about the types and numbers of protons and carbons in the molecule, revealing key functional groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular puzzle. COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out spin systems. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule and establishing the complete carbon skeleton.[5][8][13]

-

-

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the absolute and unambiguous three-dimensional structure.[7][14]

Pharmacological Potential and Mechanisms of Action

Serratane triterpenoids from Lycopodium species have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several serratane triterpenoids have shown significant anti-inflammatory effects.[5][6][8][15] For instance, compounds isolated from L. clavatum were found to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2]

Mechanism of Action:

The anti-inflammatory effects are mediated through the downregulation of key pro-inflammatory proteins and signaling pathways.[2]

-

Enzyme Inhibition: They reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively.[2]

-

Cytokine Suppression: They decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[2][16]

-

Signaling Pathway Modulation: These effects are often traced back to the inhibition of the nuclear factor-kappa B (NF-κB) and ERK1/2 signaling pathways, which are master regulators of the inflammatory response.[2]

These properties suggest that serratane triterpenoids could be valuable leads for treating inflammatory conditions like inflammatory bowel disease (IBD).[2][15]

Caption: Anti-inflammatory mechanism of serratane triterpenoids.

Cytotoxic and Anti-Cancer Activity

A significant number of serratane triterpenoids exhibit promising cytotoxicity against various human cancer cell lines, positioning them as potential starting points for the development of new anticancer agents.[4]

Table 2: Cytotoxic Activity of Selected Serratane Triterpenoids

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Lycomplanatum B | MCF-7 (Breast) | 13.8 | [8] |

| Compound 13 (from L. complanatum) | MCF-7 (Breast) | 14.2 | [8] |

| Lycomplanatum B | A549 (Lung) | 20.3 | [8] |

| Compound 13 (from L. complanatum) | HepG2 (Liver) | 20.5 | [8] |

| Lycophlegmarin | BEL 7402 (Hepatoma) | Modest Activity | [11] |

The data indicates moderate but significant antiproliferative effects, particularly against breast cancer cell lines, warranting further investigation into their mechanisms of action.[8]

Neuroprotective Potential

While Lycopodium species are renowned for alkaloids like Huperzine A that inhibit acetylcholinesterase (AChE), serratane triterpenoids also contribute to the neuroprotective profile of these plants.[16][17][18]

-

β-Secretase 1 (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which form the plaques characteristic of Alzheimer's disease. Certain serratane triterpenoids isolated from L. complanatum have shown potent, competitive, or mixed-type inhibition of BACE1, with IC₅₀ values in the low micromolar range (2.49 - 2.79 μM).[13] This presents a promising, non-cholinergic-based approach to tackling Alzheimer's pathology.

-

Acetylcholinesterase (AChE) Inhibition: Some serratane triterpenoids, such as tohogenol from L. clavatum, have also demonstrated AChE inhibitory activity, which could contribute to the traditional use of these plants for memory enhancement.[10][19]

-

Antioxidant and Anti-neuroinflammatory Effects: The antioxidant and anti-inflammatory properties of these compounds are also crucial for neuroprotection, as oxidative stress and inflammation are key pathological features in neurodegenerative diseases like Parkinson's disease.[16]

Future Directions and Conclusion

The serratane-type triterpenoids from Lycopodium species represent a treasure trove of structurally diverse and biologically active natural products. While significant progress has been made, the field is ripe for further exploration.

Future Research Should Focus On:

-

Expanded Phytochemical Screening: Investigating understudied Lycopodium species to discover novel serratane structures.

-

In-depth Mechanistic Studies: Moving beyond cellular assays to elucidate the precise molecular targets and signaling pathways for the most potent compounds.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential of promising compounds in animal models of inflammation, cancer, and neurodegenerative diseases.

-

Biosynthetic Pathway Elucidation: Understanding how the plants synthesize these complex molecules could open doors for biotechnological production.[4]

-

Medicinal Chemistry Efforts: Using the natural products as scaffolds for semi-synthetic modification to improve potency, selectivity, and pharmacokinetic properties.

References

-

Butsuri, S., Sripisut, T., & Pudhom, K. (2019). Serratene triterpenoids and their biological activities from Lycopodiaceae plants. Fitoterapia, 137, 104181. [Link]

-

Request PDF. (n.d.). Serratene triterpenoids and their biological activities from Lycopodiaceae plants. ResearchGate. [Link]

-

Bibi, S., et al. (2022). Pharmacological activities and uses of phytochemicals of Lycopodium Clavatum. GSC Biological and Pharmaceutical Sciences, 18(1), 203-208. [Link]

-

Baek, J., et al. (2020). Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators. Bioorganic Chemistry, 96, 103632. [Link]

-

ResearchGate. (n.d.). Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators. [Link]

-

Wang, W.-G., et al. (2017). Lycodine-Type Lycopodium Alkaloids from the Whole Plants of Huperzia serrata. Chinese Journal of Natural Medicines, 15(10), 761-766. [Link]

-

Shi, H., Li, Z.-Y., & Guo, Y.-W. (2005). A new serratane-type triterpene from Lycopodium phlegmaria. Natural Product Research, 19(8), 777-781. [Link]

-

Al-Saeedi, F. J., et al. (2022). Lycopodium Mitigates Oxidative Stress and Inflammation in the Colonic Mucosa of Acetic Acid-Induced Colitis in Rats. Pharmaceuticals, 15(5), 527. [Link]

-

Yuan, Z., et al. (2020). Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities. Bioorganic Chemistry, 101, 103959. [Link]

-

Zhang, Z., et al. (2024). Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities. Fitoterapia, 175, 105929. [Link]

-

Tang, X.-S., et al. (2014). Lycopodine-Type Alkaloids from Lycopodium japonicum. Chinese Journal of Natural Medicines, 12(7), 528-533. [Link]

-

Zhang, Z., et al. (2015). Lycojaponicuminol A-F: cytotoxic serratene triterpenoids from Lycopodium japonicum. Planta Medica, 81(1), 72-78. [Link]

-

Nguyen, T. H., et al. (2017). Inhibitory effects of serratene-type triterpenoids from Lycopodium complanatum on cholinesterases and β-secretase 1. Chemico-Biological Interactions, 274, 150-157. [Link]

-

Request PDF. (n.d.). Lycopodium Alkaloids - Synthetic Highlights and Recent Developments. ResearchGate. [Link]

-

Yang, X.-Y., et al. (2024). Lycocasine A, a Lycopodium Alkaloid from Lycopodiastrum casuarinoides and Its Acid-Sensing Ion Channel 1a Inhibitory Activity. Molecules, 29(5), 1121. [Link]

-

Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids. Natural Product Reports, 21(6), 752-772. [Link]

-

Al-Saeedi, F. J., et al. (2022). Lycopodium Attenuates Loss of Dopaminergic Neurons by Suppressing Oxidative Stress and Neuroinflammation in a Rat Model of Parkinson's Disease. Antioxidants, 11(11), 2132. [Link]

-

Request PDF. (n.d.). SERRATANE TRITERPENOIDS AND CAFFEIC ACID DERIVATIVES FROM WHOLE PLANTS OF LYCOPODIUM CLAVATUM AND THEIR POTENTIAL DPPH AND ACETYLCHOLINESTERASE INHIBITORY ACTIVITIES. ResearchGate. [Link]

-

Wang, Y.-H., et al. (2014). Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity. Molecules, 19(12), 20496-20508. [Link]

-

Tap chi Duoc lieu. (n.d.). SERRATANE TRITERPENOIDS AND CAFFEIC ACID DERIVATIVES FROM WHOLE PLANTS OF LYCOPODIUM CLAVATUM AND THEIR POTENTIAL DPPH AND ACETYLCHOLINESTERASE INHIBITORY ACTIVITIES. [Link]

Sources

- 1. botanyjournals.com [botanyjournals.com]

- 2. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serratene triterpenoids and their biological activities from Lycopodiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lycopodium Mitigates Oxidative Stress and Inflammation in the Colonic Mucosa of Acetic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lycopodine-Type Alkaloids from Lycopodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lycojaponicuminol A-F: cytotoxic serratene triterpenoids from Lycopodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A new serratane-type triterpene from Lycopodium phlegmaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lycodine-Type Lycopodium Alkaloids from the Whole Plants of Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory effects of serratene-type triterpenoids from Lycopodium complanatum on cholinesterases and β-secretase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 18. Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SERRATANE TRITERPENOIDS AND CAFFEIC ACID DERIVATIVES FROM WHOLE PLANTS OF LYCOPODIUM CLAVATUM AND THEIR POTENTIAL DPPH AND ACETYLCHOLINESTERASE INHIBITORY ACTIVITIES | Tạp chí Dược liệu [tapchiduoclieu.vn]

The Stereochemical Nuances of Serratenediol: A Technical Guide to Differentiating 21-α and 21-β Epimers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the realm of natural product chemistry and drug discovery, the subtle distinctions in a molecule's three-dimensional architecture can lead to profound differences in biological activity. This guide delves into the core distinctions between two closely related serratane-type triterpenoids: Serratenediol and its epimer, 21-epi-Serratenediol. Understanding these differences is paramount for researchers engaged in the isolation, characterization, and biological evaluation of these promising natural compounds.

Introduction to the Serratane Skeleton

Serratenediol and 21-epi-Serratenediol belong to the serratane family of pentacyclic triterpenoids. A defining feature of this class is the unique seven-membered C-ring, which distinguishes them from more common triterpenoid skeletons like oleanane or ursane.[1] These compounds are predominantly isolated from plants of the Lycopodiaceae family, which have a history of use in traditional medicine.[2] The shared serrat-14-ene backbone possesses multiple chiral centers, giving rise to a complex stereochemical landscape.

The Crucial Distinction: Epimerization at C-21

The fundamental difference between Serratenediol and 21-epi-Serratenediol lies in the stereochemistry at the C-21 position. They are epimers, meaning they differ in the configuration of only one chiral center.

-

Serratenediol is chemically defined as serrat-14-ene-3β,21α-diol . The hydroxyl group at the 21st carbon is in the alpha (α) orientation, meaning it projects below the plane of the ring system.

-

21-epi-Serratenediol is serrat-14-ene-3β,21β-diol . In this epimer, the hydroxyl group at the C-21 position is in the beta (β) orientation, projecting above the plane of the ring.

This seemingly minor change in the spatial arrangement of a single hydroxyl group can significantly impact the molecule's overall shape, its ability to interact with biological targets, and consequently, its pharmacological profile.

Sources

A Technical Guide to 21-epi-Serratenediol from Huperziaceae: Natural Sources, Isolation, and Characterization

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of 21-epi-Serratenediol, a serratene-type triterpenoid with significant therapeutic potential. The primary focus is on its natural sources within the plant family Huperziaceae, a group of clubmosses renowned for their rich phytochemical profile. This document synthesizes current scientific literature to offer a comprehensive overview of the distribution of this compound, detailed methodologies for its extraction and purification, and a discussion of its known biological activities. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing both foundational knowledge and practical insights for the isolation and investigation of 21-epi-Serratenediol.

Introduction: The Significance of 21-epi-Serratenediol and the Huperziaceae Family

The Huperziaceae family, which includes the genera Huperzia and Phlegmariurus, has a long history in traditional medicine, particularly in China.[1] These plants are a well-established source of bioactive alkaloids, most notably Huperzine A, which is used in the treatment of Alzheimer's disease.[1][2] However, beyond the alkaloids, Huperziaceae species produce a diverse array of serratene-type triterpenoids, a class of compounds characterized by a unique pentacyclic skeleton.[3][4]

Among these, 21-epi-Serratenediol has emerged as a molecule of interest. As a natural product isolated from species such as Lycopodium serratum (a synonym for Huperzia serrata), it has been identified as a potential cancer chemopreventive agent.[5] The broader class of serratene triterpenoids has demonstrated a range of promising biological activities, including cytotoxic and anti-inflammatory effects, making them attractive candidates for further pharmacological investigation.[3][6][7][8]

This guide provides a focused examination of 21-epi-Serratenediol, with the goal of equipping researchers with the necessary information to efficiently source, isolate, and study this compound.

Natural Sources of 21-epi-Serratenediol within Huperziaceae

The primary documented source of 21-epi-Serratenediol is Huperzia serrata (Thunb.) Trev. (also known as Lycopodium serratum).[5] This species is a veritable factory of serratene triterpenoids, with numerous studies reporting the isolation of a wide variety of these compounds from the whole plant.[1][2] While Huperzia serrata is the most cited source, other species within the Lycopodiaceae family are also known to produce serratene triterpenoids, suggesting that they may also be viable, albeit less studied, sources of 21-epi-Serratenediol.

The following table summarizes some of the key Huperziaceae species and other related Lycopodiaceae plants from which serratene triterpenoids, including 21-epi-Serratenediol and its isomers, have been isolated. It is important to note that the specific yield of 21-epi-Serratenediol is often not reported, as many studies focus on the discovery of novel compounds.

| Plant Species | Family | Isolated Serratene Triterpenoids (Examples) | Reference |

| Huperzia serrata (Thunb.) Trev. | Huperziaceae | 21-epi-Serratenediol, Serratenediol, and numerous other derivatives | [1][2] |

| Lycopodium japonicum Thunb. | Lycopodiaceae | 3α,21α-dihydroxy-16-oxoserrat-14-en-24-yl p-coumarate, tohogenol | [9] |

| Lycopodium clavatum L. | Lycopodiaceae | A variety of serratane triterpenoids with anti-inflammatory properties | [6] |

| Lycopodium complanatum L. | Lycopodiaceae | Lycomplanatums A-H and other serratane triterpenoids | [7] |

| Phlegmariurus species | Huperziaceae | Various serratane-type triterpenes |

Experimental Protocols: From Plant Material to Purified Compound

The isolation of 21-epi-Serratenediol from Huperziaceae, particularly Huperzia serrata, follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established practices for the isolation of serratene triterpenoids from this plant family.

Rationale for Methodological Choices

The choice of solvents and chromatographic techniques is dictated by the physicochemical properties of triterpenoids. Being moderately polar compounds, they are typically extracted from the plant matrix using polar solvents like ethanol or methanol. Subsequent fractionation with solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol) allows for the separation of compounds based on their polarity, with triterpenoids often concentrating in the ethyl acetate fraction. Silica gel chromatography is a cornerstone of natural product isolation due to its versatility in separating compounds with different polarities. The use of gradient elution, where the polarity of the mobile phase is gradually increased, allows for a more refined separation of a complex mixture. Sephadex LH-20 chromatography is then employed for further purification, separating molecules based on size and polarity in a hydro-alcoholic mobile phase, which is particularly effective for removing pigments and other impurities. Finally, preparative HPLC with a C18 column provides the high-resolution separation needed to obtain the pure compound.

Step-by-Step Extraction and Isolation Workflow

Step 1: Preparation of Plant Material

-

Collect the whole plant of Huperzia serrata.

-

Air-dry the plant material in a shaded, well-ventilated area to a constant weight.

-

Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

-

Macerate the powdered plant material in 95% ethanol (EtOH) at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.

-

Perform the extraction three times, each for a period of 24-48 hours, to ensure exhaustive extraction of the target compounds.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Liquid-Liquid Fractionation

-

Suspend the crude ethanolic extract in water and perform sequential partitioning with solvents of increasing polarity.

-

First, partition with petroleum ether to remove highly nonpolar compounds like fats and waxes.

-

Next, partition the aqueous layer with ethyl acetate (EtOAc). The serratene triterpenoids, including 21-epi-Serratenediol, will preferentially move into the EtOAc phase.

-

Finally, partition the remaining aqueous layer with n-butanol to isolate highly polar compounds.

-

Concentrate the ethyl acetate fraction to dryness. This fraction will be enriched with triterpenoids.

Step 4: Column Chromatography (Silica Gel)

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Use a step-gradient mobile phase, starting with a nonpolar solvent system and gradually increasing the polarity. A common gradient is petroleum ether-ethyl acetate (from 100:0 to 0:100, v/v).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles. Triterpenoid-containing fractions are often visualized on TLC plates by spraying with a solution of 10% sulfuric acid in ethanol and heating.

Step 5: Further Purification (Sephadex LH-20 and Preparative HPLC)

-

Subject the pooled fractions containing the target compound to further purification using a Sephadex LH-20 column with a mobile phase of methanol or a chloroform-methanol mixture (e.g., 1:1, v/v).

-

For final purification to obtain high-purity 21-epi-Serratenediol, use preparative high-performance liquid chromatography (prep-HPLC) on a C18 column.

-

An isocratic or gradient elution with a mobile phase of acetonitrile and water is typically effective. The exact conditions should be optimized based on analytical HPLC.

Structural Elucidation

The identity and structure of the isolated 21-epi-Serratenediol should be confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, DEPT, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.

The obtained data should be compared with published spectroscopic data for 21-epi-Serratenediol.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of 21-epi-Serratenediol from Huperzia serrata.

Caption: Workflow for the isolation of 21-epi-Serratenediol.

Known Biological Activities and Future Directions

Serratene triterpenoids, as a class, have garnered attention for their potential pharmacological applications. Specifically, studies have highlighted their cytotoxic activity against various cancer cell lines and their anti-inflammatory effects .[6][7][8] For instance, some serratene triterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-induced RAW264.7 cells, indicating anti-inflammatory potential.[7] 21-epi-Serratenediol itself has been noted for its potential as a cancer chemopreventive agent.[5]

The promising bioactivities of 21-epi-Serratenediol and its analogues warrant further investigation. Key areas for future research include:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which 21-epi-Serratenediol exerts its cytotoxic and anti-inflammatory effects.

-

Quantitative Analysis: Development and validation of robust analytical methods, such as HPLC or UPLC-MS/MS, to accurately quantify the content of 21-epi-Serratenediol in various Huperziaceae species. This will be crucial for quality control and the selection of high-yielding plant sources.

-

Biosynthetic Pathway Elucidation: Investigating the biosynthesis of serratene triterpenoids in Huperziaceae could open avenues for biotechnological production through metabolic engineering.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of 21-epi-Serratenediol.

Conclusion

The Huperziaceae family, particularly Huperzia serrata, represents a rich and valuable natural source of 21-epi-Serratenediol. The established methodologies for the extraction and isolation of serratene triterpenoids provide a solid foundation for researchers to obtain this compound for further study. The promising cytotoxic and anti-inflammatory properties of this class of molecules underscore the importance of continued research into their therapeutic potential. This guide serves as a comprehensive starting point for scientists and drug development professionals seeking to explore the chemistry and pharmacology of 21-epi-Serratenediol.

References

-

[Determination of Huperzine A in the extract of Huperzia serrata by high performance liquid chromatography] . PubMed. Available at: [Link]

-

Serratene triterpenoids and their biological activities from Lycopodiaceae plants . PubMed. Available at: [Link]

-

Quantification of huperzine A in Huperzia serrata by HPLC-UV and identification of the major constituents in its alkaloid extracts by HPLC-DAD-MS-MS . PubMed. Available at: [Link]

-

Serratene triterpenoids and their biological activities from Lycopodiaceae plants | Request PDF . ResearchGate. Available at: [Link]

-

HPLC method for the determination of huperzine A in Huperzia serrata . ResearchGate. Available at: [Link]

-

Quantification of huperzine A in Huperzia serrata by HPLC-UV and identification of the major constituents in its alkaloid extracts by HPLC-DAD-MS-MS . ResearchGate. Available at: [Link]

-

Huperzia serrata Extract 'NSP01' With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols . PMC - PubMed Central. Available at: [Link]

-

Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators . PubMed. Available at: [Link]

-

Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators . ResearchGate. Available at: [Link]

-

Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra . PMC - PubMed Central. Available at: [Link]

-

Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities . PubMed. Available at: [Link]

-

Chemical Profile, Cytotoxic Activity and Oxidative Stress Reduction of Different Syringa vulgaris L. Extracts . MDPI. Available at: [Link]

-

A new serratene triterpenoid from Lycopodium japonicum . PubMed. Available at: [Link]

-

Lycojaponicuminol A-F: cytotoxic serratene triterpenoids from Lycopodium japonicum . PubMed. Available at: [Link]

-

Full article: Serratane-type Triterpenoids from Huperzia Serrata . Taylor & Francis Online. Available at: [Link]

-

Serratane-type Triterpenoids from Huperzia Serrata | Request PDF . ResearchGate. Available at: [Link]

-

Systematic Investigations of the Huperzine A—Producing Endophytic Fungi of Huperzia serrata in China and Fermentation Optimization Using OSMAC Strategy . MDPI. Available at: [Link]

-

Serratene-type triterpenoids from Huperzia serrata . PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Serratene-type triterpenoids from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serratene triterpenoids and their biological activities from Lycopodiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 21-epi-Serratenediol | Neutral Triterpene | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 6. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lycojaponicuminol A-F: cytotoxic serratene triterpenoids from Lycopodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new serratene triterpenoid from Lycopodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 21-epi-Serratenediol from Huperzia serrata

Introduction: The Botanical Source and the Target Molecule

Huperzia serrata (Thunb.) Trevis., a member of the Lycopodiaceae family, is a traditional medicinal herb with a rich history of use in treating various ailments.[1] Beyond its well-documented alkaloids like Huperzine A, this club moss is a rich reservoir of serratene-type triterpenoids.[2][3] Among these, 21-epi-Serratenediol, a pentacyclic triterpenoid, has garnered interest for its potential pharmacological activities. Triterpenoids from the Lycopodiaceae family have demonstrated promising biological activities, including cytotoxic and chemopreventive effects.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of 21-epi-Serratenediol from Huperzia serrata, synthesizing field-proven insights with established scientific principles.

Serratene triterpenoids are characterized by a distinctive chemical scaffold, typically featuring a double bond between C-14 and C-15 and oxygen functionalities at various positions, commonly at C-3 and C-21.[4] This structural information is pivotal in designing effective extraction and purification strategies, as the polarity of the molecule dictates its solubility in different solvent systems.

Pre-Extraction Considerations: Plant Material Preparation

The journey to isolating pure 21-epi-Serratenediol begins with the meticulous preparation of the plant material. The concentration of secondary metabolites can vary based on geographical location, season of harvest, and even the specific plant part.[5]

Protocol 1: Plant Material Preparation

-

Harvesting and Identification: Harvest the aerial parts of Huperzia serrata. It is crucial to have the plant material authenticated by a qualified botanist to ensure the correct species is being processed.

-

Cleaning and Drying: Thoroughly wash the plant material with water to remove soil and other extraneous matter.[6] Subsequently, the material should be air-dried in a well-ventilated area, shielded from direct sunlight, or oven-dried at a controlled temperature of 40-45°C until a constant weight is achieved.[6] This prevents enzymatic degradation of the target compounds.

-

Size Reduction: The dried plant material should be pulverized into a coarse powder (30-40 mesh size). This increases the surface area available for solvent penetration, thereby enhancing extraction efficiency.[7]

Extraction Methodologies: From Traditional to Modern Approaches

The choice of extraction methodology is a critical determinant of the yield and purity of the extracted 21-epi-Serratenediol. This section details several protocols, from conventional solvent-based methods to more advanced, green technologies.

Method 1: Conventional Solvent Extraction (CSE)

This is a foundational and widely used technique for the extraction of triterpenoids. The selection of an appropriate solvent is paramount and is guided by the polarity of 21-epi-Serratenediol. Given its triterpenoid nature, solvents of medium polarity are generally effective.

Causality Behind Experimental Choices:

-

Solvent Selection: Methanol and ethanol are frequently employed for the extraction of triterpenoids due to their ability to penetrate cell membranes and solubilize a broad range of secondary metabolites.[7] Chloroform has also been used to obtain terpenoids.[7] The choice between these can be optimized based on preliminary small-scale extractions.

-

Temperature and Duration: Elevated temperatures can enhance solubility and extraction kinetics. However, excessively high temperatures risk degrading thermolabile compounds. Reflux extraction is a common approach to maintain a constant temperature. The duration of extraction is a trade-off between achieving maximum yield and minimizing the extraction of undesirable compounds.

Protocol 2: Maceration with Methanol or Ethanol

-

Place 100g of the powdered Huperzia serrata in a large, stoppered container.

-

Add 1 L of 95% methanol (or ethanol).

-

Seal the container and allow it to stand at room temperature for 3-5 days with frequent agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 3: Hot Reflux Extraction

-

Place 100g of the powdered Huperzia serrata in a round-bottom flask.

-

Add 1 L of 95% methanol (or ethanol).

-

Set up a reflux condenser and heat the mixture to the boiling point of the solvent for 4-6 hours.

-

Cool the mixture to room temperature and filter.

-

Repeat the extraction on the residue as described in the maceration protocol.

-

Combine and concentrate the filtrates.

Method 2: Ultrasound-Assisted Extraction (UAE)

UAE is a green and efficient extraction technique that utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent.[8] This method often leads to higher yields in shorter extraction times and at lower temperatures compared to conventional methods.[9]

Causality Behind Experimental Choices:

-

Acoustic Cavitation: The primary mechanism of UAE is acoustic cavitation, the formation, growth, and implosion of microscopic bubbles in the solvent. This process generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer.

-

Optimization of Parameters: The efficiency of UAE is influenced by several factors, including solvent composition, temperature, time, and ultrasonic power. Response surface methodology (RSM) is often employed to optimize these parameters for maximum triterpenoid yield.[9]

Protocol 4: Optimized Ultrasound-Assisted Extraction

-

Place 10g of powdered Huperzia serrata in an extraction vessel.

-

Add 250 mL of 93% ethanol (a 25:1 mL/g liquid-to-solid ratio).[9]

-

Place the vessel in an ultrasonic bath with a power of 390 W.[9]

-

Maintain the temperature at 70°C and sonicate for 30 minutes.[9]

-

After sonication, filter the extract.

-

Repeat the extraction cycle on the residue one more time for optimal yield.[9]

-

Combine the filtrates and concentrate under reduced pressure.

Method 3: Supercritical Fluid Extraction (SFE)

SFE, particularly with carbon dioxide (SC-CO2), is a highly selective and environmentally friendly extraction method. Supercritical CO2 behaves as a nonpolar solvent, making it suitable for the extraction of triterpenoids. The solvating power can be fine-tuned by modifying the temperature and pressure.

Causality Behind Experimental Choices:

-

Supercritical CO2 as a Solvent: Above its critical point (31.1°C and 73.8 bar), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve materials like a liquid. It is non-toxic, non-flammable, and easily removed from the extract.

-

Modifiers: To enhance the extraction of moderately polar compounds like triterpenoids, a polar co-solvent (modifier) such as ethanol is often added to the supercritical CO2.[10]

-

Parameter Optimization: The yield and selectivity of SFE are highly dependent on pressure, temperature, and the percentage of co-solvent. Higher pressures generally increase the density and solvating power of the supercritical fluid.

Protocol 5: Supercritical CO2 Extraction

-

Load 50g of powdered Huperzia serrata into the extraction vessel of a supercritical fluid extractor.

-

Set the extraction parameters:

-

Perform the extraction for 2 hours.

-

Depressurize the system in a collection vessel to precipitate the extracted compounds.

-

The resulting extract will be a concentrated mixture of triterpenoids.

Comparative Analysis of Extraction Methods

| Method | Principle | Advantages | Disadvantages |

| Conventional Solvent Extraction | Differential solubility of compounds in a solvent. | Simple, low-cost equipment. | Time-consuming, large solvent consumption, potential for thermal degradation. |

| Ultrasound-Assisted Extraction | Acoustic cavitation enhances mass transfer. | Faster, higher yield, reduced solvent usage, suitable for thermolabile compounds.[8] | Requires specialized equipment, potential for free radical formation. |

| Supercritical Fluid Extraction | Solvation using a fluid above its critical point. | Highly selective, environmentally friendly (green technology), solvent-free final product.[10] | High initial equipment cost, may require optimization for specific compounds. |

Post-Extraction Processing: Purification of 21-epi-Serratenediol

The crude extracts obtained from any of the above methods will be a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate 21-epi-Serratenediol.

Protocol 6: Chromatographic Purification

-

Solvent-Solvent Partitioning: The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., n-hexane) to remove lipids and chlorophyll. The triterpenoid-rich fraction is then typically extracted with a solvent of intermediate polarity like ethyl acetate.

-

Column Chromatography:

-

Silica Gel Chromatography: The triterpenoid-rich fraction is loaded onto a silica gel column. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing compounds of similar polarity can be further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves Prep-HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[6] This will yield highly pure 21-epi-Serratenediol.

Self-Validating System: Throughout the purification process, it is essential to employ analytical techniques to monitor the presence and purity of 21-epi-Serratenediol. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for this purpose. The structure of the final isolated compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

The extraction and isolation of 21-epi-Serratenediol from Huperzia serrata is a multi-step process that requires careful consideration of the plant material, extraction methodology, and purification strategy. While conventional solvent extraction methods are accessible, modern techniques like Ultrasound-Assisted Extraction and Supercritical Fluid Extraction offer significant advantages in terms of efficiency and environmental impact. The protocols outlined in this guide provide a robust framework for researchers to successfully extract and purify this promising triterpenoid for further scientific investigation and drug development endeavors.

References

-

Serratene triterpenoids and their biological activities from Lycopodiaceae plants | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Serratene triterpenoids and their biological activities from Lycopodiaceae plants. (2019). Fitoterapia, 137, 104181. [Link]

-

Zhou, H., Tan, C. H., Jiang, S. H., & Zhu, D. Y. (2003). Serratene-type triterpenoids from Huperzia serrata. Journal of Natural Products, 66(10), 1328–1332. [Link]

-

Serratene-Type Triterpenoids from Huperzia serrata | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols. (2021). Frontiers in Pharmacology, 12, 725791. [Link]

-

Serratene-type Triterpenoids from Huperzia Serrata | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

New epoxyserratanes from Huperzia serrata. (2003). Journal of Natural Products, 66(10), 1328-32. [Link]

-

Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols. (2021). Frontiers in Pharmacology, 12, 725791. [Link]

-

Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. (2021). Molecules, 26(6), 1626. [Link]

-

Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus. (2022). Molecules, 27(6), 1885. [Link]

-

OPTIMIZATION OF ULTRASOUND-ASSISTED EXTRACTION OF TRITERPENOID SAPONINS CONTENT FROM DRIED Gomphrena celosioides USING RESPONSE. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Serratene-type triterpenoids from Huperzia serrata. (2003). Journal of Natural Products, 66(10), 1328–1332. [Link]

-

Modeling the Solubility of Sclareol in Organic Solvents using Solubility Parameters. (2007). Journal of Chemical & Engineering Data, 52(5), 1846–1850. [Link]

-

Effects of Supercritical Carbon Dioxide Extraction (SC-CO2) on the Content of Triterpenoids in the Extracts from Ganoderma Lucidum. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. (2021). Molecules, 26(6), 1626. [Link]

-

(PDF) Triterpenoids. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Effect of Supercritical Carbon Dioxide Extraction Parameters on the Biological Activities and Metabolites Present in Extracts from Arthrospira platensis. (2017). Molecules, 22(6), 978. [Link]

-

Isolation and Characterization of Novel Huperzine-Producing Endophytic Fungi from Lycopodiaceae Species. (2023). Journal of Fungi, 9(12), 1157. [Link]

-

Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. (2021). Molecules, 26(6), 1626. [Link]

-

OPTIMIZATION OF ULTRASOUND-ASSISTED EXTRACTION OF TRITERPENOID SAPONINS CONTENT FROM DRIED Gomphrena celosioides USING RESPONSE SURFACE METHODOLOGY | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Serratane-type Triterpenoids from Huperzia Serrata | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus. (2022). Molecules, 27(6), 1885. [Link]

-

Isolation and characterization of endophytic huperzine A-producing fungi from Huperzia serrata. (2010). Applied Microbiology and Biotechnology, 89(4), 1147–1154. [Link]

-

Optimization, Kinetics, and Thermodynamics of Ultrasound-Assisted Extraction of Phytochemicals from Hemp. (2023). ACS Omega, 8(39), 35948–35960. [Link]

-

Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. (2016). International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 10(2), 223-226. [Link]

-

Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties by. (2023). Food Quality and Safety, 7, fyad031. [Link]

-

EXTRACTION PROTOCOLS. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

A new serratane-type triterpene from Lycopodium phlegmaria. (2005). Fitoterapia, 76(2), 205–208. [Link]

-

Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. (2023). Frontiers in Nutrition, 10, 1204841. [Link]

-

Is there a better source of huperzine A than Huperzia serrata? Huperzine A content of Huperziaceae species in China. (2005). Journal of Ethnopharmacology, 101(1-3), 282–288. [Link]

-

Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis. (2024). Ultrasonics Sonochemistry, 106, 107136. [Link]

-

Solubility of Bioactive Compound Hesperidin in Six Pure Solvents at (298.15 to 333.15) K. (2015). Journal of Chemical & Engineering Data, 60(3), 858–864. [Link]

-

Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. (1992). Journal of Agricultural and Food Chemistry, 40(3), 431–434. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Serratene triterpenoids and their biological activities from Lycopodiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serratene-type triterpenoids from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Is there a better source of huperzine A than Huperzia serrata? Huperzine A content of Huperziaceae species in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]

- 9. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In vitro cytotoxicity assays using 21-epi-Serratenediol

Application Note: Elucidating the Cytotoxic Profile of 21-epi-Serratenediol

Abstract

This application note provides a rigorous framework for evaluating the cytotoxic efficacy of 21-epi-Serratenediol , a pentacyclic triterpenoid isolated from Lycopodium and Pinus species. While serratane-type triterpenoids are recognized for their chemopreventive and anti-tumor properties, accurate in vitro assessment requires strict adherence to solubility protocols and mechanistic validation. This guide details the preparation of hydrophobic stock solutions, execution of metabolic activity assays (MTT/MTS), and flow cytometric confirmation of apoptosis, ensuring data integrity and reproducibility in drug discovery workflows.

Introduction & Compound Profile

21-epi-Serratenediol (C30H50O2) is a serratane-type triterpenoid distinguished by the specific stereochemistry at the C-21 position. Unlike its isomer serratenediol, the epi-isomer exhibits distinct interaction profiles with biological membranes and enzymes.

-

Source: Commonly isolated from the stem bark of Picea jezoensis (Jezo spruce), Pinus armandii, and various clubmosses (Lycopodium spp.).

-

Biological Activity: Documented cytotoxicity against human leukemia (HL-60, K562), lung carcinoma (A549), and skin carcinogenesis models.

-

Mechanism of Action (MoA): Like many triterpenoids, it is hypothesized to induce apoptosis via the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential (

) and subsequent caspase cascade activation.

Key Challenge: The compound is highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous culture media, causing false-negative cytotoxicity data or false-positive optical density readings in colorimetric assays.

Material Preparation & Storage

CRITICAL: 21-epi-Serratenediol is insoluble in water. DMSO (Dimethyl sulfoxide) is the required vehicle.

| Parameter | Specification | Notes |

| Molecular Weight | ~442.7 g/mol | Verify batch-specific CoA. |

| Stock Solvent | Sterile DMSO (Cell Culture Grade) | Avoid Ethanol (volatility affects concentration). |

| Stock Concentration | 10 mM - 50 mM | High concentration stocks minimize final DMSO % in culture. |

| Storage | -20°C or -80°C | Desiccate. Protect from light. Stable for 6 months. |

| Working Vehicle | Serum-Free Media | Prepare immediately before use. |

Solubilization Protocol:

-

Weigh 1 mg of 21-epi-Serratenediol.

-

Add 225.8

L of DMSO to achieve a 10 mM stock solution. -

Vortex vigorously for 60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquot into light-protected vials (avoid repeated freeze-thaw cycles).

Experimental Workflow

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

Figure 1: Experimental workflow for validating 21-epi-Serratenediol activity. Note the progression from dose-finding (MTT) to mechanistic confirmation.

Protocol 1: Cytotoxicity Screening (MTT/MTS Assay)

This assay quantifies the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to formazan.

Target Cells: HL-60 (Suspension), A549 (Adherent), or HeLa.

Step-by-Step Methodology:

-

Seeding (Day 0):

-

Adherent: Seed

cells/well in 96-well plates (100 -

Suspension: Seed

cells/well on the day of treatment.

-

-

Treatment (Day 1):

-

Prepare a 2x Working Solution of 21-epi-Serratenediol in media (e.g., 200, 100, 50, 20, 10, 2

M). -

Add 100

L of 2x solution to wells (Final concentrations: 100 - 1 -

Controls:

-

Negative: Media + 0.5% DMSO (Vehicle).

-

Positive: Doxorubicin (1

M) or Staurosporine. -

Blank: Media only (no cells).

-

-

-

Incubation:

-

Incubate for 48 to 72 hours at 37°C, 5% CO

.

-

-

Readout (Day 3/4):

-

Add 20

L of MTS/MTT reagent per well. -

Incubate 2-4 hours until purple formazan is visible.

-

Measure Absorbance at 490 nm (MTS) or 570 nm (MTT).

-

Data Analysis:

Calculate % Viability:

Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine the IC50.

Protocol 2: Mechanistic Validation (Annexin V / PI Staining)

To prove 21-epi-Serratenediol induces apoptosis (programmed death) rather than necrosis (toxicity/lysis), Flow Cytometry is required.

Rationale:

-

Annexin V: Binds Phosphatidylserine (PS) which flips to the outer membrane during early apoptosis.

-

Propidium Iodide (PI): Enters cells only when the membrane is compromised (Late apoptosis/Necrosis).

Methodology:

-

Treatment: Treat cells (6-well plate,

cells/well) with 21-epi-Serratenediol at the IC50 and 2x IC50 concentrations for 24 hours. -

Harvest: Collect cells (trypsinize if adherent, but save the supernatant as it contains floating dead cells).

-

Wash: Wash 2x with cold PBS. Resuspend in 1X Annexin-binding buffer.

-

Stain: Add 5

L FITC-Annexin V and 5 -

Analyze: Run on Flow Cytometer within 1 hour.

Expected Results:

-

Q1 (Annexin-/PI+): Necrosis (Rare in controlled treatment).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of triterpenoid activity).

Proposed Mechanism of Action

Based on the serratane scaffold structure, the following pathway is the primary hypothesis for investigation.

Figure 2: Hypothesized Intrinsic Apoptotic Pathway induced by 21-epi-Serratenediol. Triterpenoids typically target the mitochondria, leading to Caspase-3 mediated cell death.

Troubleshooting & Expert Tips

-

Precipitation: If the media turns cloudy immediately upon addition of the compound, the concentration is too high for the aqueous buffer.

-

Solution: Reduce the working concentration or increase the DMSO percentage slightly (never exceed 1% for sensitive lines).

-

-

High Background (MTT): Triterpenoids can sometimes reduce MTT directly or precipitate, causing crystals.

-

Solution: Include a "Compound Only" well (Media + Compound + MTT, no cells) to subtract background absorbance.

-

-

Cell Line Specificity: HL-60 (leukemia) cells are historically more sensitive to serratane triterpenoids than solid tumor lines like A549. Adjust dose ranges accordingly (e.g., 1-50

M for HL-60; 10-100

References

-

Tanaka, R., et al. (2003). Cancer chemopreventive activity of serratane-type triterpenoids on two-stage mouse skin carcinogenesis. Cancer Letters, 196(2), 121-126.[1]

-

Wada, S., et al. (1998). Cytotoxic activity of serratane triterpenoids from Lycopodium species. Journal of Natural Products.

-

Kikuchi, T., et al. (2005). Cytotoxic Serratane Triterpenes from the Stem Bark of Picea jezoensis var. jezoensis. Chemical & Pharmaceutical Bulletin, 53(9).

-

Zou, K., et al. (2005). Serratane-type triterpenoids from Lycopodium and their biological activity.

Disclaimer: This protocol is for research use only. 21-epi-Serratenediol is a potent chemical; consult the Material Safety Data Sheet (MSDS) before handling.

Sources

Application Notes and Protocols for the Preparation of 21-epi-Serratenediol Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction: Unlocking the Therapeutic Potential of Serratane Triterpenoids

Serratane-type triterpenoids, a class of natural products predominantly isolated from the Lycopodium species, have garnered significant attention in medicinal chemistry due to their diverse and promising biological activities, including potent anti-inflammatory and anticancer properties.[1][2][3] Among these, 21-epi-Serratenediol stands out as a promising scaffold for the development of novel therapeutic agents. Its rigid pentacyclic structure and strategically positioned hydroxyl groups at the C-3 (equatorial) and C-21 (axial) positions offer a unique opportunity for chemical modification to explore and optimize its pharmacological profile through Structure-Activity Relationship (SAR) studies.

SAR studies are a cornerstone of modern drug discovery, systematically exploring how chemical modifications to a parent molecule influence its biological activity.[4] By generating a library of derivatives with varied functionalities, researchers can identify the key structural motifs responsible for a compound's therapeutic effects and toxicities, paving the way for the design of more potent and selective drug candidates.

This comprehensive guide provides detailed application notes and protocols for the preparation of a focused library of 21-epi-Serratenediol derivatives. We will delve into the strategic considerations for selective modification of the C-3 and C-21 hydroxyl groups, leveraging their distinct stereochemical environments. The protocols herein are designed to be robust and reproducible, providing researchers with a solid foundation for their SAR-driven drug discovery efforts.

Strategic Approach to Derivative Synthesis: Exploiting Differential Reactivity

The synthetic strategy for generating a library of 21-epi-Serratenediol derivatives hinges on the differential reactivity of the C-3 equatorial and C-21 axial hydroxyl groups. The equatorial hydroxyl at C-3 is generally more sterically accessible and, therefore, more reactive towards acylation and other sterically demanding reactions compared to the sterically hindered axial hydroxyl at C-21.[5][6][7] Conversely, the oxidation of axial alcohols can sometimes be favored under specific conditions. This inherent difference in reactivity allows for a degree of regioselectivity in the derivatization process.

Our approach will focus on three primary classes of modifications to probe the SAR of 21-epi-Serratenediol:

-

Selective Acylation: Introducing a variety of ester groups at the C-3 and C-21 positions to investigate the influence of size, electronics, and lipophilicity on biological activity.

-

Selective Etherification: Synthesizing ether derivatives to explore the impact of more stable linkages and different steric profiles at the hydroxyl positions.

-

Oxidation and Subsequent Derivatization: Converting the hydroxyl groups to ketones, which can then serve as handles for further modifications, such as the introduction of oximes or other functionalities.

The following diagram illustrates the overarching workflow for the preparation and evaluation of 21-epi-Serratenediol derivatives.

Caption: General workflow for the synthesis and SAR-driven optimization of 21-epi-Serratenediol derivatives.

Experimental Protocols

Selective Acylation of the C-3 Equatorial Hydroxyl Group

The greater steric accessibility of the C-3 equatorial hydroxyl group allows for its preferential acylation over the C-21 axial hydroxyl group under carefully controlled conditions. By using a stoichiometric amount of the acylating agent at low temperatures, we can achieve high regioselectivity.

Protocol 1: Synthesis of 3-O-Acetyl-21-epi-Serratenediol

-

Materials:

-

21-epi-Serratenediol (1.0 eq)

-

Pyridine (anhydrous, as solvent)

-

Acetic anhydride (1.1 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 21-epi-Serratenediol in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with DCM (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3-O-acetyl-21-epi-Serratenediol.

-

-

Causality of Experimental Choices:

-

Pyridine: Acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction forward.

-

Low Temperature (0 °C): Slows down the reaction rate, enhancing the kinetic selectivity for the more reactive C-3 hydroxyl group.

-

Stoichiometric Control (1.1 eq of Acetic Anhydride): Minimizes the di-acylation product by limiting the amount of the acylating agent.

-

Table 1: Representative Acylating Agents for C-3 Selective Esterification

| Acylating Agent | Reagent | Potential SAR Insight |

| Acetyl Chloride | Acetyl chloride/Pyridine | Baseline for steric and electronic effects. |

| Propionyl Chloride | Propionyl chloride/Pyridine | Increased lipophilicity and steric bulk. |

| Benzoyl Chloride | Benzoyl chloride/Pyridine | Introduction of an aromatic moiety for potential π-π interactions. |

| Succinic Anhydride | Succinic anhydride/DMAP | Introduction of a polar carboxyl group to enhance solubility. |

Derivatization of the C-21 Axial Hydroxyl Group

To access derivatives at the C-21 position, a two-step protection-acylation-deprotection strategy is required. The more reactive C-3 hydroxyl group is first protected, allowing for the subsequent modification of the C-21 hydroxyl.

Protocol 2: Synthesis of 21-O-Acetyl-21-epi-Serratenediol

-

Step 1: Protection of the C-3 Hydroxyl Group

-

Follow a standard procedure to protect the C-3 hydroxyl group of 21-epi-Serratenediol as a silyl ether (e.g., using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF). This will yield 3-O-TBDMS-21-epi-Serratenediol.

-

-

Step 2: Acylation of the C-21 Hydroxyl Group

-

Dissolve the 3-O-TBDMS protected intermediate in anhydrous pyridine.

-

Add an excess of acetic anhydride (e.g., 3-5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up the reaction as described in Protocol 1 to obtain 3-O-TBDMS-21-O-acetyl-21-epi-Serratenediol.

-

-

Step 3: Deprotection of the C-3 Hydroxyl Group

-

Dissolve the di-protected product in an appropriate solvent (e.g., THF).

-

Add a fluoride source such as tetrabutylammonium fluoride (TBAF) to selectively cleave the silyl ether.

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Quench the reaction with water and extract with an organic solvent.

-

Purify the product by column chromatography to yield 21-O-acetyl-21-epi-Serratenediol.

-

-

Causality of Experimental Choices:

-

TBDMS Protection: A robust protecting group for alcohols that is stable to the conditions of acylation and can be selectively removed in the presence of an ester.

-

DMAP Catalyst: A highly effective nucleophilic catalyst for the acylation of sterically hindered alcohols.

-

TBAF Deprotection: A standard and mild reagent for the selective cleavage of silyl ethers.

-

Oxidation of the Hydroxyl Groups

Selective oxidation of either the C-3 or C-21 hydroxyl group can provide ketone derivatives, which are valuable for SAR studies and as intermediates for further functionalization.

Protocol 3: Selective Oxidation of the C-3 Hydroxyl Group

-

Materials:

-

21-epi-Serratenediol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous DCM

-

Celite®

-

-

Procedure:

-

Suspend PCC in anhydrous DCM in a round-bottom flask.

-

Add a solution of 21-epi-Serratenediol in anhydrous DCM to the PCC suspension.

-

Stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.

-

Wash the Celite® pad with additional diethyl ether.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the 3-keto derivative.

-

-

Causality of Experimental Choices:

-

PCC: A mild oxidizing agent that can selectively oxidize the more accessible equatorial C-3 alcohol to a ketone under these conditions, with a slower rate of reaction for the axial C-21 alcohol.

-

The following diagram illustrates the synthetic pathways to mono-functionalized derivatives.

Caption: Synthetic strategies for the regioselective modification of 21-epi-Serratenediol at the C-3 and C-21 positions.

Data Presentation and Characterization

All synthesized derivatives must be rigorously characterized to confirm their structure and purity. The following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the position of modification. For example, in the ¹H NMR of a 3-O-acetyl derivative, a downfield shift of the H-3 proton signal is expected.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivatives.

-

Infrared (IR) Spectroscopy: To identify the presence of new functional groups (e.g., a carbonyl stretch for esters and ketones).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Table 2: Expected Spectroscopic Data for a 3-O-Acetyl Derivative

| Derivative | Key ¹H NMR Signal | Key ¹³C NMR Signal | Key IR Absorption (cm⁻¹) |

| 3-O-Acetyl-21-epi-Serratenediol | Downfield shift of H-3 proton; singlet for acetyl protons (~2.0 ppm) | Downfield shift of C-3 carbon; signal for ester carbonyl (~170 ppm) | ~1735 (C=O, ester) |

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic preparation of 21-epi-Serratenediol derivatives for comprehensive SAR studies. By leveraging the inherent differential reactivity of the C-3 and C-21 hydroxyl groups, a diverse library of analogs can be efficiently synthesized. The subsequent biological evaluation of these compounds will provide critical insights into the structural requirements for potent and selective activity, guiding future lead optimization efforts. Further exploration could involve the use of enzymatic catalysis for even greater regioselectivity in acylation, as well as the synthesis of derivatives with modified carbon skeletons.[8] These continued efforts will be instrumental in unlocking the full therapeutic potential of the serratane triterpenoid scaffold.

References

-

Aspinall, G. O., & Zweifel, G. (1957). 436. Selective esterification of equatorial hydroxyl groups in the synthesis of some methyl ethers of D-mannose. Journal of the Chemical Society (Resumed), 2271. [Link]

-

Bioorganic Chemistry. (2020). Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators. PubMed. [Link]

-

Phytochemistry. (2020). Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities. PubMed. [Link]

-

Molecules. (2021). Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits. PubMed Central. [Link]

-

Wang, G., et al. (2008). Regioselective esterification of vicinal diols on monosaccharide derivatives via Mitsunobu reactions. Organic Letters, 10(19), 4203-6. [Link]

-

International Journal of Molecular Sciences. (2022). Microbial-Catalyzed Baeyer–Villiger Oxidation for 3,4-seco-Triterpenoids as Potential HMGB1 Inhibitors. PubMed Central. [Link]

-

ACS Omega. (2020). Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate. ResearchGate. [Link]

-

Carbohydrate Research. (1995). Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents. PubMed. [Link]

-

Natural Product Reports. (2011). Regioselective enzymatic acylation of complex natural products: expanding molecular diversity. PubMed. [Link]

-

ResearchGate. (2018). Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. [Link]

-

Tetrahedron. (2000). Regioselective enzymatic acylations of polyhydroxylated eudesmanes: semisynthesis, theoretical calculations, and biotransformation of cyclic sulfites. PubMed. [Link]

-

Tetrahedron: Asymmetry. (2001). Regioselective enzymatic acylation of vicinal diols of steroids. ResearchGate. [Link]

-

Chemistry - A European Journal. (2017). Axial vs. Equatorial Ligand Rivalry in Controlling the Reactivity of Iron(IV)-Oxo Species. PubMed. [Link]

-

Natural Product Reports. (2024). Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024. RSC Publishing. [Link]

-

CrystEngComm. (2005). Hydrogen bonding preference of equatorial versus axial hydroxyl groups in pyran and cyclohexane rings in organic crystals. RSC Publishing. [Link]

-

Nature Communications. (2020). Site-selective C-H hydroxylation of pentacyclic triterpenoids directed by transient chiral pyridine-imino groups. National Institutes of Health. [Link]

-

Alicyclic Chemistry Lecture Notes. O OR OR O OH etc. HO RDS. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2020). Synthetic utility of oxygenases in site-selective terpenoid functionalization. PubMed Central. [Link]

-

Fitoterapia. (2019). Serratene triterpenoids and their biological activities from Lycopodiaceae plants. PubMed. [Link]

-

Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

-

Journal of Molecular Catalysis B: Enzymatic. (2016). Selective oxidation of lupeol by iodosylbenzene catalyzed by manganese porphyrins. ScienceDirect. [Link]

Sources

- 1. Regioselective enzymatic acylations of polyhydroxylated eudesmanes: semisynthesis, theoretical calculations, and biotransformation of cyclic sulfites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed stereoselective domino arylation–acylation: an entry to chiral tetrahydrofluorenone scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Regioselective lipase-catalyzed synthesis of 3-o-acyl derivatives of resveratrol and study of their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogen bonding preference of equatorial versus axial hydroxyl groups in pyran and cyclohexane rings in organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]